molecular formula C12H16ClNO B12537464 N-benzyl-4-chloro-N-methylbutanamide CAS No. 671220-23-8

N-benzyl-4-chloro-N-methylbutanamide

Cat. No.: B12537464
CAS No.: 671220-23-8
M. Wt: 225.71 g/mol
InChI Key: LLOYWZDOJHAMRQ-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-methylbutanamide is a chloro-substituted tertiary amide characterized by a butanamide backbone with a chlorine atom at the 4th carbon, a benzyl group, and a methyl group attached to the amide nitrogen. Structurally, it can be represented as Cl-CH₂-CH₂-CH₂-C(O)-N(CH₂C₆H₅)(CH₃). The chloro and benzyl substituents likely influence its lipophilicity, solubility, and metabolic stability, though experimental data remain sparse.

Properties

CAS No.

671220-23-8

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-benzyl-4-chloro-N-methylbutanamide

InChI

InChI=1S/C12H16ClNO/c1-14(12(15)8-5-9-13)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

LLOYWZDOJHAMRQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-chloro-N-methylbutanamide typically involves the reaction of 4-chlorobutanoyl chloride with N-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-chloro-N-methylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Formation of N-benzyl-4-substituted-N-methylbutanamides.

    Oxidation Reactions: Formation of N-benzyl-4-chloro-N-methylbutanoic acid.

    Reduction Reactions: Formation of N-benzyl-4-chloro-N-methylbutanol.

    Hydrolysis: Formation of 4-chlorobutanoic acid and N-methylbenzylamine.

Scientific Research Applications

N-benzyl-4-chloro-N-methylbutanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between N-benzyl-4-chloro-N-methylbutanamide and related compounds identified in the literature (see –5).

Table 1: Structural and Functional Comparison of Chlorinated Amides

Compound Name (Reference) Molecular Formula Substituents on Amide Nitrogen Chlorine Position Key Functional Groups Potential Applications
This compound C₁₂H₁₅ClNO Benzyl, Methyl 4 (butanoyl) None Hypothesized: Pharmaceuticals
N-(2,4-Dichlorobenzyl)-... C₁₈H₁₆Cl₂N₂O₃S 2,4-Dichlorobenzyl 3 (butanoyl) Benzothiadiazin sulfone Bioactive molecules
N-Butan-2-yl-4-chlorobenzamide C₁₁H₁₄ClNO sec-Butyl 4 (benzoyl) None Agrochemical intermediates
N-(2-Chloro-4-methylphenyl)-... C₁₇H₁₈ClNO 2-Chloro-4-methylphenyl None Phenylbutanamide Material science applications
N-(4-Chlorophenyl)-... C₁₅H₁₄ClNO₂ 4-Chlorophenyl None Methoxy, Methyl (benzamide) Fluorescent probes

Key Findings:

In contrast, the target compound lacks such moieties, which may reduce its polarity and metabolic stability. The sec-butyl group in ’s analog increases steric bulk compared to the benzyl group in the target compound, possibly altering substrate selectivity in agrochemical applications .

Chlorine Position and Reactivity: Chlorine on the butanoyl chain (target compound) vs. the benzoyl ring () may influence electronic distribution. The 4-chloro position on the aliphatic chain could enhance electrophilicity at the carbonyl group, favoring nucleophilic reactions .

Spectroscopic Properties: highlights that methoxy and methyl groups on aromatic amides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) enhance fluorescence via extended conjugation .

Synthetic Challenges :

  • Introducing both N-benzyl and N-methyl groups in the target compound may require multi-step synthesis with protective strategies, whereas simpler analogs (e.g., ’s phenylbutanamide) are synthesized via direct acylation .

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